molecular formula C14H19NO6 B3051257 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid CAS No. 32407-13-9

4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid

Cat. No.: B3051257
CAS No.: 32407-13-9
M. Wt: 297.3 g/mol
InChI Key: UBOUILWIKICBEV-UHFFFAOYSA-N
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Description

“4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid” is a chemical compound with the molecular formula C14H19NO6 . It is a derivative of benzoic acid, specifically a basic ester of 3,4,5-trimethoxybenzoyl acid .


Synthesis Analysis

The synthesis of basic esters of 3,4,5-trimethoxybenzoyl acid has been reported . One of the compounds, a diamine ester, was prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis . The compounds of structures II and III were prepared by alkylation of the appropriate secondary amines with the previously unreported 4-chlorobutyl 3,4,5-trimethoxybenzoate .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzoic acid moiety substituted with three methoxy groups and an amino butanoic acid moiety . The exact 3D structure may need to be determined using advanced techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis from L-Histidine : The compound 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid has been synthesized from L-histidine, highlighting its potential as a β-amino acid homologue of L-histidine. This synthesis involved crucial protecting groups and an aziridine intermediate ring opening by sodium cyanide (Kumar, Ghilagaber, Knight, & Wyatt, 2002).
  • O-Demethylation and Cyclization : Research on the cyclization of 1-(3,4,5-trimethoxybenzoyl)-4-substituted thiosemicarbazides shows potential for selective demethylation and dehydrative cyclization, leading to various derivatives that could have scientific significance (Al-Omar, Al-Deeb, Al-Khamees, & El-Emam, 2004).

Applications in Molecular Studies

  • Antimicrobial and Antioxidant Agents : A study on the ring opening of related compounds and their reactions with different nitrogen nucleophiles demonstrated that some synthesized compounds exhibit antimicrobial and antioxidant activities, which could be explored for their relevance to this compound (Haneen, Gouhar, Hashem, & Youssef, 2019).
  • Vibrational Spectroscopy : The study of vibrational spectroscopy of compounds like 4-Aminobenzoic acid, which shares a structural similarity, provides insights into the physical and chemical properties of similar compounds. This can be relevant for understanding the properties of this compound (Khuu, Yang, & Johnson, 2020).

Material Science and Luminescence

  • Luminescent Materials : Research on the modification of 4-tert-butylbenzoic acid, a compound structurally similar to this compound, to create luminescent materials, suggests potential applications of the latter in the development of novel luminescent materials (Yan & Zhao, 2005).

Pharmacological Research

  • Antiproliferative Agents : Studies have shown that compounds based on a similar structure, like the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, have potent antiproliferative properties targeting tubulin at the colchicine binding site, suggesting potential pharmacological applications for this compound (Romagnoli et al., 2008).

Properties

IUPAC Name

4-[(3,4,5-trimethoxybenzoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-19-10-7-9(8-11(20-2)13(10)21-3)14(18)15-6-4-5-12(16)17/h7-8H,4-6H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOUILWIKICBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20364838
Record name 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32407-13-9
Record name 4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20364838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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